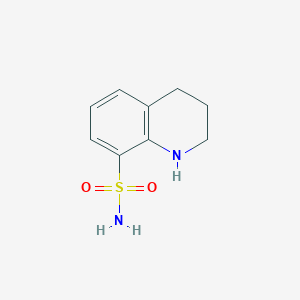

1,2,3,4-Tetrahydroquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUCRLKRVXGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142598-01-4 | |

| Record name | 1,2,3,4-tetrahydroquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide and Analogs

Classical and Conventional Synthetic Routes for Tetrahydroquinoline-Sulfonamide Construction

Traditional approaches to synthesizing tetrahydroquinoline-sulfonamides often involve a stepwise construction of the molecule. A common strategy begins with the synthesis of the tetrahydroquinoline core, followed by the introduction of the sulfonamide group.

One classical method for forming the tetrahydroquinoline ring is through the reduction of the corresponding quinoline (B57606). This can be achieved via catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Once the saturated heterocyclic core is obtained, the sulfonamide group can be installed. This typically involves an electrophilic substitution reaction, such as sulfonation followed by conversion to a sulfonyl chloride and subsequent reaction with an amine. However, regioselectivity can be a challenge with this approach.

A more controlled conventional synthesis involves the acylation of a pre-formed 1,2,3,4-tetrahydroquinoline (B108954) with a suitable sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comnih.gov This method is straightforward for N-sulfonylated analogs. For sulfonamides on the aromatic ring, the synthesis often starts with an appropriately substituted aniline (B41778) derivative that already contains the sulfonamide moiety, which is then cyclized to form the tetrahydroquinoline ring.

Domino reactions, which combine multiple bond-forming events in a single pot, also represent a conventional strategy. For instance, a reduction-reductive amination sequence starting from 2-nitroarylketones can generate the tetrahydroquinoline ring in a highly efficient manner. nih.gov

Modern and Sustainable Synthesis Approaches

In recent years, synthetic chemistry has shifted towards more efficient, atom-economical, and environmentally friendly methods. This trend is evident in the synthesis of tetrahydroquinoline sulfonamides, with the adoption of microwave-assisted synthesis, advanced catalytic systems, and green chemistry principles.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of tetrahydroisoquinoline sulfonamide derivatives, a related class of compounds, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving product yields. shd-pub.org.rsdistantreader.orgorganic-chemistry.org For example, the intramolecular α-amidoalkylation reaction to form N-sulfonyl-1,2,3,4-tetrahydroisoquinolines is achieved in 60 minutes at 100°C under microwave conditions, a significant improvement over conventional heating methods. distantreader.org This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture, which minimizes side product formation. organic-chemistry.org

Catalysis is at the heart of modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. For tetrahydroquinoline sulfonamides, both homogeneous and heterogeneous catalysts are employed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. A notable example is the use of a polyphosphoric acid/silica (B1680970) gel (PPA/SiO₂) system as a recyclable heterogeneous catalyst for the microwave-assisted synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. researchgate.netdistantreader.org This catalyst facilitates the intramolecular cyclization and can be recovered by simple filtration and reused after drying. distantreader.org Other catalytic systems for tetrahydroquinoline synthesis include gold-catalyzed intramolecular hydroarylation and transfer hydrogenation, and chiral phosphoric acid-catalyzed asymmetric reductions. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Type | Key Advantages |

| PPA/SiO₂ | Intramolecular α-amidoalkylation | N-sulfonyl amides | Heterogeneous, recyclable, efficient under microwave conditions. distantreader.org |

| Palladium (Pd/C) | Reductive Cyclization / Hydrogenation | 2-Nitroarylketones / Quinolines | Widely used, high yields for reduction. nih.gov |

| Gold Catalysts | Hydroamination / Transfer Hydrogenation | Propargylamines | High efficiency, tandem reactions. organic-chemistry.org |

| Chiral Phosphoric Acid | Asymmetric Reduction | 2-Aminochalcones | High enantioselectivity. organic-chemistry.org |

| Nanomagnetic-supported Sulfonic Acid | Hantzsch Condensation (MCR) | Aldehydes, β-ketoesters, etc. | Magnetically separable, reusable, solvent-free conditions. researchgate.net |

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of tetrahydroquinoline sulfonamides and their analogs, this is achieved through several strategies:

Alternative Energy Sources: As discussed, microwave irradiation significantly reduces energy consumption and reaction times. researchgate.net Sonosynthesis, or the use of ultrasound, is another energy-efficient method used to assemble related heterocyclic structures. arabjchem.org

Use of Recyclable Catalysts: Heterogeneous catalysts like PPA/SiO₂ and nanomagnetic-supported sulfonic acids can be recovered and reused, minimizing waste. distantreader.orgresearchgate.net

Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product with minimal byproducts. nih.gov

Environmentally Benign Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives. Some syntheses are even performed under solvent-free conditions, further reducing waste. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly and Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have become a cornerstone of modern synthetic and medicinal chemistry. nih.gov They offer high convergence, atom economy, and operational simplicity, making them ideal for generating libraries of structurally diverse molecules.

For the synthesis of the tetrahydroquinoline scaffold, the Povarov reaction is a prominent MCR. mdpi.com It is typically described as a formal [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to yield highly substituted tetrahydroquinolines. mdpi.com This reaction can be catalyzed by various Lewis and Brønsted acids.

Another well-known MCR is the Hantzsch condensation, which can be adapted to produce polyhydroquinoline derivatives. This reaction involves the one-pot condensation of an aldehyde, a β-ketoester, a dimedone or 1,3-cyclohexanedione, and ammonium (B1175870) acetate. researchgate.net The use of a recyclable nanomagnetic-supported sulfonic acid catalyst under solvent-free conditions makes this a particularly green and efficient method for assembling the core structure. researchgate.net

Stereoselective and Asymmetric Synthesis Strategies for Enantiomer Control

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of tetrahydroquinoline sulfonamides is of great importance.

Diastereoselective synthesis can be achieved through various cyclization strategies. For instance, a DBU-mediated [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been shown to produce highly functionalized tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). nih.govfrontiersin.org

For enantiocontrol, chiral catalysts are employed. Chiral phosphoric acids have proven to be highly effective in catalyzing the asymmetric reduction of quinoline precursors or in tandem dehydrative cyclization/asymmetric reduction sequences starting from 2-aminochalcones, yielding tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org Similarly, chiral tertiary amine-thiourea catalysts can be used to achieve asymmetric cyclization of sulfonamide-containing substrates. nih.gov These methods provide access to specific enantiomers of the target compounds, which is crucial for investigating their structure-activity relationships.

Derivatization Strategies for Structural Modification and Library Generation

Once the core 1,2,3,4-tetrahydroquinoline-8-sulfonamide structure is synthesized, a variety of chemical transformations can be employed to generate a library of analogs. These modifications primarily target the sulfonamide nitrogen and the secondary amine within the tetrahydroquinoline ring, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties.

A primary strategy for derivatizing the sulfonamide moiety involves N-alkylation and N-acylation. These reactions introduce diverse substituents on the sulfonamide nitrogen, which can significantly impact the compound's biological activity and pharmacokinetic profile. For instance, a library of N-substituted analogs can be readily prepared by reacting the parent sulfonamide with a variety of alkyl halides or acyl chlorides under basic conditions.

Another powerful technique for generating structural diversity is the use of multi-component reactions (MCRs). The Mannich reaction, a classic MCR, has been successfully applied to the tetrahydroquinoline core. This one-pot, three-component condensation involves an amine, formaldehyde, and the tetrahydroquinoline, leading to the formation of N-Mannich bases. This approach is highly efficient for library synthesis as it allows for the rapid combination of different building blocks. nih.gov

For the introduction of aryl or heteroaryl substituents at the sulfonamide nitrogen, modern cross-coupling methodologies like the Buchwald-Hartwig amination are invaluable. This palladium-catalyzed reaction enables the formation of C-N bonds between the sulfonamide and a wide array of aryl halides or pseudohalides. mdpi.com The versatility of the Buchwald-Hartwig amination allows for the synthesis of complex N-aryl sulfonamides that would be difficult to access through classical methods.

The following table summarizes various derivatization strategies that can be applied to the this compound scaffold, along with the types of analogs that can be generated.

| Derivatization Strategy | Reaction Type | Reagents and Conditions | Generated Analogs | Key Advantages |

| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-1,2,3,4-tetrahydroquinoline-8-sulfonamides | Straightforward, wide variety of alkyl groups can be introduced. |

| N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride or anhydride, Base (e.g., pyridine, Et₃N) | N-Acyl-1,2,3,4-tetrahydroquinoline-8-sulfonamides | Introduces amide functionality, modulates electronic properties. |

| Mannich Reaction | Multi-component Reaction | Amine, Formaldehyde, Acid catalyst | N-Mannich bases of 1,2,3,4-tetrahydroquinoline | High atom economy, rapid generation of diversity. nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed Cross-Coupling | Aryl halide/triflate, Palladium catalyst, Ligand, Base | N-Aryl-1,2,3,4-tetrahydroquinoline-8-sulfonamides | Broad scope of aryl and heteroaryl groups can be introduced. mdpi.com |

Detailed research into the synthesis of the isomeric N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has demonstrated the feasibility of these types of transformations on related scaffolds. For example, a series of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized in moderate to high yields (35–91%) using an environmentally friendly Preyssler heteropolyacid catalyst. nih.gov While this work focuses on the isoquinoline (B145761) isomer, the synthetic principles are largely translatable to the tetrahydroquinoline system.

The generation of a library of this compound analogs through these derivatization strategies is a crucial step in structure-activity relationship (SAR) studies. By systematically modifying the substituents on the sulfonamide and the tetrahydroquinoline nitrogen, medicinal chemists can probe the key interactions between the compounds and their biological targets, ultimately leading to the identification of more potent and selective drug candidates.

Chemical Reactivity and Transformation Studies of the 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide Scaffold

Electrophilic and Nucleophilic Functionalization of the Tetrahydroquinoline Ring System

The reactivity of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is characterized by the interplay between the electron-rich aromatic ring and the saturated heterocyclic portion. The sulfonamide group at the 8-position, being an electron-withdrawing group, is expected to influence the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of substitution is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen atom. researchgate.net For the neutral, N-protected system, nitration tends to occur at the 6-position. However, under acidic conditions where the nitrogen is protonated, the directing effects change. While specific studies on the 8-sulfonamide derivative are not extensively documented, it is anticipated that the sulfonamide group would further deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions meta to it, namely the 5- and 7-positions. The outcome of such reactions would be a result of the combined directing effects of the amino group (ortho, para-directing) and the sulfonamide group (meta-directing).

Nucleophilic Functionalization:

Direct nucleophilic functionalization of the tetrahydroquinoline ring is generally challenging. However, in structurally related N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs), a highly efficient metal-free oxidative direct C(sp³)–H functionalization has been achieved. nih.govmdpi.com This method involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a reactive N-acyl/sulfonyl iminium ion, which is then trapped by a wide range of electron-rich nucleophiles at the C1-position. nih.govmdpi.com This strategy could potentially be applied to N-protected 1,2,3,4-tetrahydroquinoline-8-sulfonamide to introduce substituents at the C2-position.

A variety of domino reactions have also been developed for the synthesis of highly functionalized tetrahydroquinoline derivatives, which could be adapted for the 8-sulfonamide scaffold. rsc.orgnih.gov

Modifications and Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group is a versatile moiety that can undergo a range of chemical transformations. nih.gov In the context of the this compound scaffold, these reactions can be used to introduce further diversity.

N-Alkylation/Arylation: The nitrogen atom of the sulfonamide can be alkylated or arylated under basic conditions. This allows for the introduction of various substituents, which can modulate the biological activity and physicochemical properties of the molecule.

Modification of the Sulfonyl Group: While less common, reactions involving the sulfonyl group itself are possible. For instance, reductive cleavage of the S-N bond can be achieved under specific conditions, although this would remove the sulfonamide functionality.

The sulfonamide moiety is generally stable, but its presence can influence the reactivity of the rest of the molecule. For example, it can act as a directing group in certain reactions and can participate in hydrogen bonding, which may affect the conformation and biological interactions of the molecule. nih.gov

Heterocyclic Ring Transformations (e.g., Expansion, Contraction)

While specific studies on the ring transformations of this compound are not prevalent in the literature, general methodologies for the expansion and contraction of heterocyclic rings could potentially be applied. Ring transformations of heterocyclic halogeno compounds with nucleophiles have been reported, which in some cases lead to ring contraction. researchgate.net For instance, the conversion of 2-chloropyrazine (B57796) into imidazole (B134444) derivatives by potassium amide in liquid ammonia (B1221849) proceeds via a nucleophilic attack followed by ring fission. researchgate.net Similar strategies might be explored for appropriately substituted this compound derivatives.

Chemo-, Regio-, and Stereoselectivity in Synthetic Reactions

The synthesis of substituted this compound derivatives often requires careful control of selectivity.

Regioselectivity: As discussed in the context of electrophilic substitution, the inherent directing effects of the substituents on the tetrahydroquinoline ring, including the 8-sulfonamide group, will govern the regiochemical outcome of reactions. researchgate.net For instance, in the synthesis of functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, the regiochemistry of the final product is determined by the specific synthetic route employed. rsc.org

Stereoselectivity: The synthesis of enantiomerically pure 1,2,3,4-tetrahydroquinoline derivatives is of significant interest. Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts. For example, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been evaluated in the asymmetric transfer hydrogenation of quinoline-2-carboxylates to provide (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates with good enantioselectivity. mcgill.ca Such catalytic systems could potentially be adapted for the stereoselective synthesis of this compound derivatives.

Domino reactions have also been shown to proceed with high stereoselectivity in the synthesis of fused-ring tetrahydroquinolines, often resulting in complete cis or trans diastereoselectivity depending on the reaction conditions and substrates. nih.gov

The following table summarizes some of the potential reactions and considerations for the this compound scaffold based on the reactivity of related compounds.

| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Selectivity Considerations |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration of the aromatic ring | Regioselectivity influenced by both the amino and sulfonamide groups. |

| Nucleophilic Functionalization (via iminium ion) | 1. DDQ (oxidation) 2. Electron-rich nucleophile | C2-functionalization of the N-protected tetrahydroquinoline ring | Applicable to N-protected derivatives. |

| Sulfonamide N-Alkylation | Alkyl halide, Base | N-alkylation of the sulfonamide moiety | Chemoselective N-alkylation. |

| Asymmetric Hydrogenation | Chiral Brønsted acid catalyst, Hantzsch ester | Enantioselective reduction of a quinoline (B57606) precursor | High enantioselectivity can be achieved with appropriate catalysts. |

Exploration of Biological Activities and Molecular Interactions in Vitro and in Silico

Investigations of Enzyme and Receptor Modulation

Phosphodiesterase (PDE) Inhibition Studies

While direct studies on the phosphodiesterase (PDE) inhibitory activity of 1,2,3,4-tetrahydroquinoline-8-sulfonamide are not extensively available, research on structurally related tetrahydroisoquinoline derivatives has shown potential for PDE4 inhibition. A study aimed at discovering novel PDE4 inhibitors for psoriasis identified a tetrahydroisoquinoline scaffold as a potent hit from a library of berberine (B55584) analogues. Through structure-aided and cell-based structure-activity relationship studies, a lead compound was developed that demonstrated high potency and selectivity for PDE4. This suggests that the broader class of tetrahydroquinoline and isoquinoline (B145761) sulfonamides may warrant further investigation as PDE inhibitors.

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Mechanistic Insights

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, making it an attractive therapeutic target. While direct modulation of PKM2 by this compound has not been detailed, studies on related compounds, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have identified them as activators of PKM2. nih.govnih.govnih.govnih.govmit.edu

In one study, a series of these compounds were synthesized and evaluated for their ability to activate PKM2. The structure-activity relationship (SAR) revealed that substitutions on the N-aryl ring significantly influenced the activating potency. For instance, hydrophobic groups at the meta-position of the aniline (B41778) moiety were found to be key for potency, with 3-methyl, 3-fluoro, and 3-chloro analogues exhibiting AC50 values under 800 nM. nih.gov

Table 1: PKM2 Activation by 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Derivatives

| Compound | Substitution on N-aryl ring | AC50 (nM) |

|---|---|---|

| 24 | 3-methyl | <800 |

| 27 | 3-fluoro | <800 |

| 29 | 3-chloro | <800 |

| 34 | 3-methoxy | >3200 |

These findings underscore the potential of the tetrahydroquinoline sulfonamide scaffold in the development of PKM2 modulators. The mechanism of action for these activators is believed to involve the stabilization of the active tetrameric form of the enzyme, thereby promoting a metabolic state less favorable for cancer cell proliferation. nih.gov

Carbonic Anhydrase (CA) Inhibition Research

One study reported that 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (B2802505) and its 6,7-dimethoxy derivative inhibit the widespread hCA II isoform with Ki values of 94.5 nM and 87.3 nM, respectively. electronicsandbooks.com Notably, these compounds showed even higher potency against other therapeutically relevant isoforms such as hCA VII, hCA IX, and hCA XIV, with Ki values in the nanomolar range. electronicsandbooks.com

Furthermore, a series of tetrahydroquinazole-based secondary sulfonamides have been evaluated for their inhibitory activity against hCA I, II, IV, and IX, with several compounds showing submicromolar potency and excellent selectivity for the tumor-related hCA IX isoform. nih.govelectronicsandbooks.comresearchgate.net

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Related Sulfonamide Compounds

| Compound Class | Isoform | Inhibition Constant (Ki) |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamides | hCA II | 87.3 - 94.5 nM electronicsandbooks.com |

| hCA VII, IX, XIV | Nanomolar range electronicsandbooks.com |

These findings suggest that the this compound core is a promising scaffold for the development of potent and potentially selective carbonic anhydrase inhibitors.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulation

The allosteric modulation of nicotinic acetylcholine receptors (nAChRs) presents a nuanced approach to influencing cholinergic neurotransmission. While there is a lack of direct studies on this compound, research on a series of structurally related methyl-substituted cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS) compounds has revealed a spectrum of allosteric activities at the α7 nAChR. nih.gov

This series of compounds demonstrated five distinct pharmacological effects:

Allosteric agonists: Causing receptor activation in the absence of an orthosteric agonist.

Type I Positive Allosteric Modulators (PAMs): Potentiating agonist response with minimal effect on desensitization.

Type II PAMs: Potentiating agonist response while reducing desensitization.

Negative Allosteric Modulators (NAMs): Noncompetitively antagonizing the receptor.

Silent Allosteric Modulators (SAMs): Having no effect on the orthosteric agonist response but blocking the action of other allosteric modulators. nih.gov

This research highlights that subtle structural modifications to the quinoline (B57606) sulfonamide scaffold can lead to profound changes in pharmacological activity at nAChRs. nih.gov It is plausible that this compound itself could exhibit some form of allosteric modulation at these receptors, though dedicated studies are required to confirm this.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and cellular growth, making it a key target in various diseases, including cancer. Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent inhibitors of NF-κB transcriptional activity. electronicsandbooks.comnih.govnih.gov

A study involving the synthesis and evaluation of a series of 1,2,3,4-tetrahydroquinoline-2-carboxamides demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB activity. The structure-activity relationship of these compounds revealed that specific substitutions on the tetrahydroquinoline core and the N-acyl group were crucial for potency. For example, compound 6g from this series, which features a 3,4-dichlorophenyl group and a trifluoromethyl substitution on the tetrahydroquinoline ring, exhibited an IC50 value of 0.70 µM, making it 53 times more potent than the reference compound PDTC. nih.gov

Table 3: Inhibition of LPS-Induced NF-κB Transcriptional Activity by 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | R Group | R1 Group | IC50 (µM) |

|---|---|---|---|

| 5e | Phenyl | H | 1.4 ± 0.071 nih.gov |

| 6f | 2,4-Dichlorophenyl | CF3 | 0.90 ± 0.071 nih.gov |

| 6g | 3,4-Dichlorophenyl | CF3 | 0.70 ± 0.071 nih.gov |

| 6h | 4-Chlorophenyl | CF3 | 2.7 ± 0.42 nih.gov |

While these results are for derivatives and not the parent this compound, they strongly indicate that the tetrahydroquinoline scaffold is a viable starting point for the design of potent NF-κB inhibitors.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism

The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Consequently, inverse agonists of RORγt are of significant therapeutic interest. Several studies have focused on N-sulfonamide-tetrahydroquinolines as a promising class of RORγt inverse agonists. nih.govnih.gov

In one such study, a series of N-sulfonamide-tetrahydroquinolines were designed and synthesized. Detailed SAR exploration led to the identification of potent RORγt inverse agonists. For instance, a synthesized inverse agonist, compound 2 , demonstrated an IC50 value of 2.0 µM with a maximal inhibition of -61%. nih.gov Another study identified a potent inverse agonist, compound 13 , from this class, which showed moderate binding affinity and inhibitory activity in Th17 cell differentiation. nih.gov

Molecular modeling and dynamics simulations have provided insights into the mechanism of action, suggesting that these inverse agonists destabilize the active conformation of the RORγt ligand-binding domain, thereby inhibiting the recruitment of coactivators. nih.gov

Table 4: RORγt Inverse Agonist Activity of N-Sulfonamide-Tetrahydroquinoline Derivatives

| Compound | Assay Type | Activity | Value |

|---|---|---|---|

| Compound 2 | FRET | IC50 | 2.0 µM nih.gov |

| Max Inhibition | -61% nih.gov |

| Compound 13 | Th17 Cell Differentiation | Inhibition | Moderate nih.gov |

These findings highlight the potential of the this compound scaffold in the development of novel RORγt inverse agonists for the treatment of autoimmune disorders.

Other Enzyme Inhibition Studies (e.g., Laccase, MurE Synthetase)

Beyond the more commonly studied enzyme targets, derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been investigated for their inhibitory potential against other enzymes, such as laccase. Laccase has been identified as a novel target for the development of fungicides. nih.gov In a study focused on creating new fungicides, sulfonyl hydrazide derivatives incorporating the 1,2,3,4-tetrahydroquinoline scaffold were designed and synthesized. nih.gov These compounds were developed using 4-chlorocinnamaldehyde (B90052) thiosemicarbazide (B42300) (PMDD-5Y), a known laccase inhibitor, as the lead compound. nih.gov

The results indicated that these new derivatives exhibited notable antifungal activities, particularly against Valsa mali and Sclerotinia sclerotiorum. nih.gov An enzyme activity assay revealed that one of the synthesized compounds, 4bh , demonstrated the most potent inhibitory activity against laccase, with an EC50 value of 14.85 μg/mL. nih.gov This level of inhibition was superior to both the lead compound PMDD-5Y and the positive control, cysteine. nih.gov Molecular docking studies were also employed to understand the binding interactions of these compounds with the laccase enzyme, providing insights that could guide the future design of more effective fungicides. nih.gov

Antimicrobial Activity Investigations (In Vitro Focus)

Antibacterial Potency and Proposed Mechanisms of Action

The sulfonamide group is a well-established pharmacophore in antibacterial agents, primarily acting by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.netnih.govnih.gov The integration of this moiety into the 1,2,3,4-tetrahydroquinoline framework has been a strategy to develop new antibacterial agents.

Various studies have demonstrated the in vitro antibacterial efficacy of tetrahydroquinoline-sulfonamide derivatives against a spectrum of Gram-positive and Gram-negative bacteria. semanticscholar.orgdistantreader.orgresearchgate.net For instance, a series of novel cationic tetrahydroisoquinoline-triazole compounds were synthesized and showed activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 2-4 μg/mL. nih.gov One of the lead compounds from this series also proved effective against Mycobacterium tuberculosis H37Rv with an MIC of 6 μg/mL. nih.gov

The proposed mechanism for these sulfonamide-containing compounds generally revolves around the disruption of folate synthesis. nih.gov However, other mechanisms may also be at play. For example, some isoquinoline derivatives have been shown to down-regulate the expression of crucial virulence factors in Pseudomonas aeruginosa, such as PQS, elastase, and pyocyanin. internationalscholarsjournals.com Proteomic studies have further revealed that these compounds can inhibit or down-regulate proteins essential for bacterial membrane integrity and signaling pathways. internationalscholarsjournals.com Additionally, some quinoline-sulfonamide hybrids have been found to induce protein leakage, suggesting they can create pores in the bacterial cell membrane. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Tetrahydroquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Cationic tetrahydroisoquinoline-triazole (4b) | Staphylococcus aureus | 2-4 |

| Cationic tetrahydroisoquinoline-triazole (4b) | Mycobacterium tuberculosis H37Rv | 6 |

| 7-methoxyquinoline-sulfonamide (3l) | Escherichia coli | 7.812 |

This table is for illustrative purposes and combines data from different studies on related quinoline and tetrahydroquinoline structures to show the potential of the chemical class.

Antifungal Efficacy and Spectrum of Activity

Derivatives of 1,2,3,4-tetrahydroquinoline have also been explored for their antifungal properties. researchgate.netconicet.gov.ar The introduction of a sulfonamide group can contribute to this activity, and structural modifications to the core tetrahydroquinoline scaffold have been shown to yield compounds with significant efficacy against various fungal pathogens.

In one study, novel sulfonyl hydrazide derivatives containing the 1,2,3,4-tetrahydroquinoline scaffold were synthesized and tested against several fungi. nih.gov One of the compounds, 4bl , displayed potent in vitro activity against Sclerotinia sclerotiorum and Valsa mali, with EC50 values of 3.32 and 2.78 μg/mL, respectively. nih.gov Another study on chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety found that the introduction of a piperazine (B1678402) fragment led to compounds with good antifungal activity. nih.gov Specifically, compound H4 showed very high inhibitory activity against Phytophthora capsici, with an EC50 value of 5.2 μg/mL, which was significantly better than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov

The mechanism of antifungal action for these compounds can vary. Some, like the sulfonyl hydrazide derivatives, are designed to inhibit specific fungal enzymes like laccase. nih.gov Others, such as the chalcone derivatives, are believed to act on the fungal cell membrane and inhibit mitochondrial enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov Furthermore, 8-hydroxyquinoline-5-sulfonamides have been shown to act on the cell wall of Candida species and inhibit the formation of pseudohyphae, a key virulence factor. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Tetrahydroquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (EC50/MIC in μg/mL) |

|---|---|---|

| Sulfonyl hydrazide (4bl) | Sclerotinia sclerotiorum | 3.32 (EC50) |

| Sulfonyl hydrazide (4bl) | Valsa mali | 2.78 (EC50) |

| Chalcone derivative (H4) | Phytophthora capsici | 5.2 (EC50) |

| N-sulfonyl-tetrahydroisoquinoline (5) | Aspergillus parasiticus | 94.1% inhibition |

This table is for illustrative purposes and combines data from different studies on related quinoline and tetrahydroquinoline structures to highlight the antifungal potential.

Antioxidant and Anti-inflammatory Research (In Vitro Assays)

The 1,2,3,4-tetrahydroquinoline core is also a subject of interest in the search for new antioxidant and anti-inflammatory agents. distantreader.org The nitrogen atom in the heterocyclic ring and the potential for various substitutions on the aromatic ring allow for the modulation of these properties.

In vitro antioxidant activity is often assessed using assays such as hydrogen peroxide scavenging activity (HPSA). distantreader.orgmdpi.com Studies on tetrahydroisoquinoline sulfonamide derivatives have shown that they possess the ability to scavenge free radicals, although their potency can be lower than standard antioxidants like ascorbic acid. distantreader.org The presence of benzene (B151609) nuclei within the molecular structure is thought to contribute to the antioxidant effect. mdpi.com

The anti-inflammatory potential of these compounds is frequently evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays. For example, a series of 8-quinolinesulfonamide derivatives were synthesized and tested for their ability to inhibit nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production in lipopolysaccharide (LPS)-stimulated cells. nih.gov One compound, 3l , emerged as a potent anti-inflammatory agent with IC50 values of 2.61, 9.74, and 12.71 μM against NO, TNF-α, and IL-1β production, respectively. nih.gov This compound was also found to significantly prevent the expression of inflammatory enzymes like iNOS and COX-2. nih.gov The mechanism of action for this particular derivative was linked to the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Systematic Structural Modifications for Activity and Selectivity Profiles

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound and its analogs, systematic modifications of the core structure have provided valuable insights into the determinants of their biological activities.

Key areas of structural modification include:

Substitutions on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can significantly impact activity. In some series, the introduction of bulky or aromatic groups has led to enhanced potency.

Substitutions on the Tetrahydroquinoline Ring: Modifications at various positions of the tetrahydroquinoline ring can influence activity and selectivity. For instance, in a series of PDE4 inhibitors, the attachment of a methoxy (B1213986) or trifluoromethoxy group to a phenyl ring at a specific position enhanced inhibitory activity against the PDE4B subtype. nih.gov Additionally, the introduction of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was found to improve subtype selectivity. nih.gov

N-alkylation of the Tetrahydroquinoline Nitrogen: The length of the alkyl chain attached to the nitrogen of the heterocyclic ring has been shown to be critical for the antifungal activity of perhydroquinolines, a related saturated scaffold. nih.gov

Hybridization with Other Pharmacophores: The combination of the tetrahydroquinoline-sulfonamide scaffold with other biologically active moieties, such as chalcones or triazoles, has proven to be a successful strategy for developing compounds with enhanced antimicrobial or other biological activities. nih.govnih.gov

For example, in the development of antitumor agents, it was observed that derivatives with di- and trihydroxy substitutions on an aldehyde-derived portion of the molecule were more active than their monohydroxy counterparts. tandfonline.com In another study on antifungal chalcone derivatives, the introduction of a piperazine fragment was crucial for imparting fungicidal activity. nih.gov These examples underscore the importance of systematic structural exploration in optimizing the biological profiles of this compound derivatives.

Identification of Key Pharmacophoric Features and Binding Motifs

The molecular architecture of this compound and its derivatives presents distinct pharmacophoric features that are critical for their biological activity. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a well-established scaffold in medicinal chemistry, known to be present in a wide array of natural and synthetic compounds with diverse biological effects. rsc.orgrsc.org This core structure provides a rigid framework that properly orients the substituent groups for optimal interaction with biological targets.

Key pharmacophoric features include:

The Tetrahydroquinoline Scaffold : The non-aromatic, saturated portion of the ring system allows for conformational flexibility, which can be crucial for fitting into a protein's binding pocket. The aromatic part of the quinoline ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. rsc.org

The Sulfonamide Group (-SO₂NH₂) : This functional group is a cornerstone of many therapeutic agents. It is a strong hydrogen bond donor and acceptor, capable of forming robust interactions with protein backbones and side chains. The geometry and electronic properties of the sulfonamide moiety make it an excellent zinc-binding group, a feature exploited in the design of inhibitors for metalloenzymes such as carbonic anhydrases. mdpi.com

The Secondary Amine (-NH-) : The nitrogen atom within the tetrahydroquinoline ring is a hydrogen bond acceptor and can also be protonated, allowing for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding site.

Derivatives of the core tetrahydroisoquinoline structure, such as those with 6,7-dimethoxy substitutions, have been identified as primary pharmacophore groups for dopamine (B1211576) D₃ receptor ligands. nih.gov These studies highlight the importance of the tetrahydroquinoline core in establishing hydrophobic contacts with key residues in protein binding sites. rsc.orgnih.gov The combination of the rigid aromatic system, the flexible saturated ring, and the potent hydrogen-bonding capabilities of the sulfonamide group defines the binding potential of this class of molecules.

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for predicting and analyzing the behavior of molecules like this compound at an atomic level. These studies provide a rational basis for understanding ligand-target interactions and guiding the design of more potent and selective derivatives.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of quinoline-8-sulfonamide (B86410) and tetrahydroisoquinoline, docking studies have been instrumental in elucidating their binding patterns. rsc.orgmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

In studies of related sulfonamides, the sulfonamide group consistently forms critical hydrogen bonds with active site residues. mdpi.com For example, when targeting enzymes like E. coli DNA gyrase B, derivatives of 1,2,3,4-tetrahydroisoquinoline have shown significant binding affinities, with the interactions being mapped to specific amino acids within the receptor's active pockets. nih.gov Docking simulations for quinoline-8-sulfonamide derivatives designed as pyruvate kinase M2 (PKM2) modulators have also successfully identified potent candidates by predicting their binding poses and interactions. mdpi.com Such studies underscore the ability of the tetrahydroquinoline-sulfonamide scaffold to engage in specific and strong interactions with protein targets, thereby explaining its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can validate docking poses and provide deeper insights into the conformational changes and binding dynamics.

For complexes involving tetrahydroquinoline derivatives and their target proteins, MD simulations are used to analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govmdpi.com A stable RMSD value over the simulation period (e.g., 100 nanoseconds) indicates that the ligand remains securely bound within the active site. nih.gov RMSF analysis helps to identify which parts of the protein and ligand are flexible or rigid. These simulations have been applied to tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1) and to sulfonamides interacting with triose phosphate (B84403) isomerase, confirming the stability of the predicted binding modes and providing an estimation of interaction energies. mdpi.compeerj.com

Quantum Chemical Calculations and Reactivity Indices

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. conicet.gov.ar These calculations provide valuable information about molecular geometry, electronic structure, and chemical reactivity. For sulfonamide-Schiff base derivatives and N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, DFT has been used to optimize molecular structures and compute reactivity indices. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These theoretical insights complement experimental findings and help in understanding the intrinsic chemical properties that drive biological activity. conicet.gov.arresearchgate.net

In Silico Prediction of Physicochemical Properties for Rational Design

The rational design of drug candidates heavily relies on the early prediction of their physicochemical properties. In silico tools are widely used to estimate properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.net These predictions help to identify molecules with favorable drug-like characteristics. researchgate.netunpad.ac.id

Key properties evaluated for drug-likeness often include:

Lipophilicity (LogP) : The octanol-water partition coefficient, which affects solubility and membrane permeability.

Molecular Weight (MW) : Influences diffusion and transport across biological barriers.

Hydrogen Bond Donors (HBD) and Acceptors (HBA) : Crucial for solubility and target binding.

Polar Surface Area (PSA) : Correlates with drug transport properties.

These properties are often assessed against established guidelines like Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. researchgate.net Computational workflows can efficiently predict these and other properties, such as water solubility and bioconcentration factor, for large sets of chemical structures, enabling the prioritization of compounds for synthesis and further testing. nih.gov

Below is a table of predicted physicochemical properties for this compound, which are important for assessing its drug-likeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₉H₁₂N₂O₂S | N/A | N/A |

| Molecular Weight | 212.27 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 1.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Polar Surface Area (PSA) | 78.9 Ų | ≤ 140 Ų | Yes |

| Molar Refractivity | 56.4 cm³ | 40-130 | Yes |

Note: The values in this table are computationally predicted and may vary slightly between different prediction software.

Advanced Research Applications in Chemical Biology and Materials Science

Development as Molecular Probes for Biochemical Pathway Elucidation

While direct applications of 1,2,3,4-tetrahydroquinoline-8-sulfonamide as a molecular probe are still emerging, the foundational chemistry of its core structures—quinoline (B57606) and sulfonamide—is well-established in the design of fluorescent sensors. This provides a strong rationale for its potential in elucidating biochemical pathways.

The quinoline moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bio-imaging. epstem.net The fluorescence properties of quinoline-based compounds can be finely tuned by structural modifications, making them sensitive to their local environment. epstem.net This sensitivity can be harnessed to detect specific analytes, monitor enzymatic activity, or visualize cellular organelles. For instance, derivatives of 8-hydroxyquinoline (B1678124) are widely used as chelating agents for metal ions, with their fluorescence response changing upon ion binding. rsc.org

The sulfonamide group, on the other hand, is a key pharmacophore known to interact with specific biological targets, most notably carbonic anhydrase. nih.gov This inherent bioactivity can be leveraged to direct the tetrahydroquinoline scaffold to particular enzymes or receptors. By conjugating the this compound core to other signaling molecules or by modifying its substituents, it is plausible to create probes that report on the functional state of specific biochemical pathways.

A prominent example of a related sulfonamide-based fluorescent probe is Dansyl amide. This compound is widely used to study protein binding, particularly to albumin and carbonic anhydrase. researchgate.net Its fluorescence emission is highly sensitive to the polarity of its environment, which changes upon binding to a protein's active site. researchgate.netmdpi.com This principle of environmentally sensitive fluorescence is a key strategy in the design of molecular probes.

Table 1: Potential Molecular Probe Designs Based on the this compound Scaffold

| Probe Design Strategy | Potential Biochemical Target | Principle of Detection |

| Ion-Selective Chemosensor | Metal ions (e.g., Zn²⁺, Cu²⁺) involved in enzymatic catalysis | Modulation of the quinoline fluorescence upon ion chelation by the sulfonamide and amine groups. |

| Enzyme Activity Probe | Carbonic Anhydrases, Kinases | Targeting the enzyme via the sulfonamide moiety, with fluorescence changes reporting on binding or catalytic events. |

| pH-Sensitive Probe | Acidic organelles (e.g., lysosomes) | Protonation of the tetrahydroquinoline nitrogen, altering the electronic properties and fluorescence of the molecule. |

| Bio-orthogonal Labeling Agent | Proteins, nucleic acids | Functionalization of the sulfonamide or aromatic ring for covalent attachment to biomolecules, enabling their visualization. |

Future research in this area will likely focus on the synthesis of a library of this compound derivatives with varied substituents to optimize their photophysical properties and biological target specificity. The goal is to create "turn-on" or ratiometric probes that provide a clear and quantifiable signal in response to a specific biological event, thereby shedding light on complex biochemical processes in living systems.

Integration into Functional Materials Research

The incorporation of this compound into larger material structures, such as polymers, sensors, and organic frameworks, represents a promising frontier in materials science. The bifunctional nature of the molecule, with its reactive amine and sulfonamide groups, makes it an attractive building block for creating materials with tailored properties.

Polymers and Sensors:

The primary sulfonamide group and the secondary amine of the tetrahydroquinoline ring are amenable to various polymerization reactions. For instance, they can be incorporated into polyamides, polyimides, or polyurethanes, imparting unique characteristics to the resulting polymer backbone. The rigidity of the quinoline core can enhance the thermal stability and mechanical strength of polymers.

Moreover, sulfonamide-functionalized polymers have been synthesized for a variety of applications, including as pH-responsive materials and for biomedical purposes. nih.govacs.org The acidic nature of the sulfonamide proton allows for changes in solubility and conformation in response to pH variations. This property could be exploited to create "smart" materials that respond to environmental stimuli.

In the context of sensors, polymers containing the this compound unit could be designed for the detection of specific analytes. The quinoline moiety's fluorescence could be quenched or enhanced upon binding of a target molecule to the sulfonamide group or the polymer matrix, forming the basis for a chemosensor.

Organic Frameworks:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of quinoline-based MOFs has been reported, where the quinoline derivative serves as the organic linker. researchgate.netresearchgate.net These materials often exhibit interesting properties such as luminescence and catalysis.

This compound, after suitable modification to include coordinating groups like carboxylates, could be utilized as a linker in the synthesis of novel MOFs. The resulting frameworks would possess the intrinsic properties of the tetrahydroquinoline and sulfonamide moieties. For example, the pores of such a MOF could be lined with sulfonamide groups, creating a specific environment for selective gas adsorption or catalysis. A Zr(IV)-based luminescent MOF synthesized with a quinoline-dicarboxylic acid ligand has demonstrated ultrasensitive detection of 4-nitrophenol (B140041) and Fe(III) ions. researchgate.net

Table 2: Potential Functional Materials Incorporating this compound

| Material Type | Method of Integration | Potential Application |

| pH-Responsive Polymer | Co-polymerization using the amine or sulfonamide group. | Drug delivery systems, smart coatings. |

| Fluorescent Sensor Film | Embedding the compound in a polymer matrix or as a monomer in a conductive polymer. | Environmental monitoring, medical diagnostics. |

| Functionalized MOF | Use as a modified organic linker in MOF synthesis. | Gas storage and separation, heterogeneous catalysis. |

| Chiral Stationary Phase | Covalent attachment to a solid support (e.g., silica). | Enantioselective chromatography. |

The development of functional materials based on this compound is an area ripe for exploration, with the potential to yield materials with advanced optical, electronic, and adsorptive properties.

Supramolecular Chemistry and Self-Assembly Studies of Tetrahydroquinoline Sulfonamide Architectures

The sulfonamide group is a powerful and versatile functional group for directing the self-assembly of molecules into well-defined supramolecular architectures. This is primarily due to its ability to act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the two sulfonyl oxygens).

In the solid state, sulfonamides frequently form robust hydrogen-bonding networks. mdpi.com A common motif is the formation of dimers through N-H···O=S hydrogen bonds, creating a characteristic R²₂(8) ring pattern. mdpi.com These dimers can then further assemble into chains, sheets, or more complex three-dimensional structures through weaker interactions such as C-H···O, C-H···π, and π-π stacking. mdpi.com

The crystal structure of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (B2802505), a close isomer of the title compound, reveals the formation of a two-dimensional network parallel to the (001) plane through N—H···O intermolecular hydrogen bonds involving the sulfonamide function. This demonstrates the strong directional influence of the sulfonamide group in organizing the molecules in the crystal lattice.

The tetrahydroquinoline ring system also contributes to the supramolecular assembly through π-π stacking interactions between the aromatic portions of adjacent molecules. The interplay between the strong, directional hydrogen bonds of the sulfonamide group and the weaker, less directional π-stacking and van der Waals forces of the tetrahydroquinoline backbone dictates the final crystal packing.

Table 3: Key Intermolecular Interactions in Tetrahydroquinoline Sulfonamide Supramolecular Assemblies

| Interaction Type | Participating Groups | Role in Supramolecular Structure |

| N-H···O=S Hydrogen Bond | Sulfonamide N-H and Sulfonyl Oxygen | Primary driving force for dimerization and chain formation. |

| π-π Stacking | Aromatic rings of the tetrahydroquinoline scaffold | Contributes to the packing of layers and columns. |

| C-H···O Hydrogen Bond | Aliphatic/Aromatic C-H and Sulfonyl/Amine Oxygen/Nitrogen | Secondary interactions that provide additional stability and directionality. |

| C-H···π Interactions | Aliphatic/Aromatic C-H and the π-system of the aromatic ring | Further stabilizes the three-dimensional packing arrangement. |

The study of these supramolecular architectures is not only of fundamental interest in crystal engineering but also has practical implications. The self-assembly of bioactive molecules can influence their physical properties, such as solubility and dissolution rate, which are critical for pharmaceutical applications. rsc.org By understanding and controlling the self-assembly of this compound, it may be possible to design crystalline forms with optimized properties.

Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1,2,3,4-tetrahydroquinoline-8-sulfonamide. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the this compound core, characteristic signals are expected for the aromatic protons, the aliphatic protons of the saturated ring, and the protons of the amine and sulfonamide groups. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons at positions C2, C3, and C4 resonate more upfield, generally as multiplets, due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline ring. Quaternary carbons are distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. conicet.gov.ar

COSY spectra establish ¹H-¹H coupling correlations, identifying adjacent protons, which is crucial for mapping the spin systems in the aliphatic and aromatic rings.

HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for connecting different molecular fragments and confirming the position of substituents like the sulfonamide group on the aromatic ring. conicet.gov.arhyphadiscovery.com

While specific spectral data for this compound is not widely published, data from closely related derivatives, such as N-substituted-2-oxo-1,2,3,4-tetrahydroquinoline-8-sulfonamides, provide insight into the expected chemical shifts. nih.gov

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.14 - 7.69 (m) | 114.78 - 143.21 |

| NH (Lactam) | 8.86 (s) | N/A |

| C4-H₂ | 3.04 (t) | 30.34 |

| C3-H₂ | 2.71 (t) | 24.85 |

| C2 (Carbonyl) | N/A | 170.83 |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Standard MS: Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. ESI-MS is particularly useful for confirming the molecular weight by identifying the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound like this compound (C₉H₁₂N₂O₂S, Monoisotopic Mass: 212.06195 Da). uni.lu By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, HRMS provides a high degree of confidence in the compound's identity. shd-pub.org.rsresearchgate.net

| Compound Type | Ion | Technique | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide | [M+H]⁺ | MS | 483.16 | 483.18 | nih.gov |

| 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline | [M+Na]⁺ | HRMS | N/A | 294.0768 | shd-pub.org.rs |

| This compound | [M+H]⁺ | Predicted | 213.06923 | N/A | uni.lu |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing the final purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. distantreader.org A sample is spotted on a solid stationary phase (e.g., silica (B1680970) gel), and a liquid mobile phase is allowed to ascend the plate. The compound's retention factor (Rf) value is dependent on its polarity and the solvent system used. Visualization can be achieved under UV light or with chemical staining agents. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. researchgate.netdistantreader.org For purity assessment of this compound, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected by a UV detector set at a wavelength where the analyte absorbs strongly. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is determined. While the crystal structure for the title compound is not available, data for the closely related isomer, 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide (B2802505), has been reported and provides a model for the type of data obtained. nih.govresearchgate.net This analysis confirmed the molecular connectivity and revealed a two-dimensional network formed by intermolecular N—H⋯O hydrogen bonds involving the sulfonamide group. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.275 (1) |

| b (Å) | 9.541 (1) |

| c (Å) | 10.229 (1) |

| β (°) | 101.80 (5) |

| Volume (ų) | 503.93 (15) |

| Z (Molecules per unit cell) | 2 |

UV-Vis Spectroscopy for Electronic Structure and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically π → π* and n → π* transitions in molecules with aromatic rings and heteroatoms.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic absorption bands. nist.gov The presence of the sulfonamide group (-SO₂NH₂) on the aromatic ring will act as an auxochrome, likely causing a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

Furthermore, UV-Vis spectroscopy is a valuable tool for determining the concentration of the compound in a solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. Once a calibration curve is established, the concentration of unknown samples can be readily determined.

Q & A

Q. What are the standard synthetic routes for preparing 1,2,3,4-tetrahydroquinoline-8-sulfonamide, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves two main steps:

Formation of the tetrahydroquinoline core : This can be achieved via cyclization reactions, such as the Skraup synthesis, which uses glycerol and sulfuric acid with aniline derivatives. Temperature control (<200°C) is critical to avoid side reactions like over-oxidation .

Sulfonamide group introduction : React the tetrahydroquinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution. Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization to ensure >98% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Structural confirmation :

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring saturation .

- Mass spectrometry (HRMS) for molecular weight validation.

- Purity assessment :

Q. What are the common sources of impurities during synthesis, and how are they mitigated?

Methodological Answer:

- Impurities :

- Residual starting materials (e.g., unreacted aniline derivatives).

- Over-oxidized byproducts from the Skraup synthesis.

- Mitigation strategies :

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives when introducing electron-withdrawing substituents?

Methodological Answer:

- Reaction design :

- Use microwave-assisted synthesis to accelerate cyclization and reduce side reactions.

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) prior to sulfonylation to direct electrophilic substitution at the 8-position .

- Catalysis :

Q. What strategies address contradictory bioactivity results in tetrahydroquinoline sulfonamide derivatives across different assay systems?

Methodological Answer:

- Systematic validation :

- Structural analysis :

Q. How does the sulfonamide group at the 8-position influence the electronic properties and reactivity of the tetrahydroquinoline core?

Methodological Answer:

- Electronic effects :

- The sulfonamide group acts as a strong electron-withdrawing moiety, reducing electron density at the quinoline nitrogen. This enhances susceptibility to electrophilic substitution at the 3- and 6-positions .

- Reactivity modulation :

Q. What advanced methodologies enable the synthesis of bifunctional this compound derivatives?

Methodological Answer:

- Tandem reactions :

- Protecting group strategies :

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.